molecular formula C10H10ClN3O3 B13863838 2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one

2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one

Cat. No.: B13863838
M. Wt: 255.66 g/mol
InChI Key: VVFWIERAISCKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one can be compared with other pyrimidine derivatives such as:

Properties

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C10H10ClN3O3/c11-10-12-7-6(5-17-9(7)15)8(13-10)14-1-3-16-4-2-14/h1-5H2

InChI Key

VVFWIERAISCKAV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2COC3=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.